molecular formula C8H10N2O2 B8820825 Ethanol, 2-(nitrosophenylamino)- CAS No. 25413-76-7

Ethanol, 2-(nitrosophenylamino)-

Cat. No.: B8820825
CAS No.: 25413-76-7
M. Wt: 166.18 g/mol
InChI Key: VCNFLSRFRJZEIM-UHFFFAOYSA-N
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Description

Ethanol, 2-(nitrosophenylamino)- (CAS 135-72-8) is a nitroso-substituted aromatic ethanol derivative. Its systematic IUPAC name is 2-[Ethyl(4-nitrosophenyl)amino]ethanol, with the molecular formula C₁₀H₁₄N₂O₂ and an average molecular mass of 194.234 g/mol . The compound features an ethanol backbone linked to a nitroso-functionalized phenyl group via an ethylamino bridge.

Properties

CAS No.

25413-76-7

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

N-(2-hydroxyethyl)-N-phenylnitrous amide

InChI

InChI=1S/C8H10N2O2/c11-7-6-10(9-12)8-4-2-1-3-5-8/h1-5,11H,6-7H2

InChI Key

VCNFLSRFRJZEIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CCO)N=O

Origin of Product

United States

Scientific Research Applications

Biological Applications

1. Pharmacological Research

Ethanol, 2-(nitrosophenylamino)- has been investigated for its pharmacological properties. Studies indicate that compounds with nitroso groups can exhibit significant biological activity, including anti-inflammatory and anticancer properties. Research has shown that nitroso compounds can influence cellular signaling pathways and may have therapeutic implications in treating various diseases .

2. Neuropharmacology

Research involving ethanol exposure has highlighted the role of ethanol, 2-(nitrosophenylamino)- in neuropharmacology. For instance, studies have demonstrated that chronic ethanol exposure can alter the expression of receptors associated with neuroinflammation and neurodegenerative diseases . Understanding these interactions may lead to novel therapeutic approaches for conditions exacerbated by alcohol consumption.

Industrial Applications

1. Synthesis of Fine Chemicals

Ethanol, 2-(nitrosophenylamino)- can serve as an intermediate in the synthesis of fine chemicals. Its chemical structure allows it to participate in various reactions, making it valuable in the production of pharmaceuticals and agrochemicals. The compound can be utilized as a building block for synthesizing more complex molecules .

2. Corrosion Inhibition

Compounds similar to ethanol, 2-(nitrosophenylamino)- have been investigated for their potential as corrosion inhibitors in industrial applications. By stabilizing metal surfaces and preventing oxidation, such compounds can enhance the longevity of equipment and reduce maintenance costs .

Case Studies

1. Neuroinflammation Research

A study focused on the effects of chronic intermittent ethanol exposure on the brain revealed significant alterations in receptor expression linked to neuroinflammation. The findings suggest that ethanol, 2-(nitrosophenylamino)- could play a role in modulating these pathways, potentially impacting treatment strategies for alcohol-related neurological disorders .

2. Synthesis Pathways

Research into the synthesis pathways of ethanol, 2-(nitrosophenylamino)- has demonstrated efficient methods for producing this compound with high purity and yield. These methods are crucial for industrial applications where quality and efficiency are paramount .

Comparison with Similar Compounds

The structural and functional nuances of Ethanol, 2-(nitrosophenylamino)- are best understood through comparison with analogous compounds. Below is a detailed analysis:

Structural Analogues

2-(2-Nitrophenyl)ethanol (CAS 4629-58-7)
  • Molecular Formula: C₈H₉NO₃
  • Key Substituents: Nitro (-NO₂) group at the ortho position of the phenyl ring.
  • Molecular Weight : 167.18 g/mol.
  • Unlike the nitroso group, nitro substituents are less prone to redox reactions but can decompose into toxic NOx under heat .
2-(4-Nitrophenoxy)ethanol
  • Molecular Formula: C₈H₉NO₄
  • Key Substituents : Nitro group attached via an ether (-O-) linkage.
  • Molecular Weight : 183.16 g/mol.
  • Properties: The ether linkage reduces reactivity compared to amino-linked nitroso compounds. Its applications include use as a stabilizer or intermediate in polymer chemistry.
2-(2-Amino-6-chlorophenyl)ethanol (CAS 100376-53-2)
  • Molecular Formula: C₈H₁₀ClNO
  • Key Substituents: Amino (-NH₂) and chloro (-Cl) groups.
  • Molecular Weight : 183.62 g/mol.
  • Properties: The amino group increases basicity, while chlorine enhances lipophilicity.
(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol (CAS 1035490-73-3)
  • Molecular Formula: C₉H₁₀F₃NO
  • Key Substituents: Trifluoromethyl (-CF₃) and amino groups.
  • Molecular Weight : 205.18 g/mol.
  • Properties : The -CF₃ group imparts high electronegativity and metabolic stability. The chiral center (R-configuration) makes it valuable in enantioselective drug development .

Functional Group Comparison

Compound Functional Groups Reactivity Insights
Ethanol, 2-(nitrosophenylamino)- Nitroso (-NO), ethylamino, ethanol Nitroso groups can form nitrosamines (potential carcinogens); redox-active .
2-(Ethylamino)ethanol Ethylamino, ethanol Basic amino group facilitates use as a surfactant or corrosion inhibitor .
Tyrosol Analogues (e.g., 2-(4-hydroxy-3-methoxyphenyl)ethanol) Hydroxy, methoxy, ethanol Polar groups enhance solubility; inhibit tyrosinase in biochemical assays .

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